2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea under acidic conditions to form the tetrahydrobenzo[b]thiophene ring.
Benzoylation: The final step involves the benzoylation of the compound using benzoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or thioethers.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted amides, thiols, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene involves its interaction with biological targets through covalent bonding. The bromoacetamide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects. The benzoyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(2-Iodoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene: Contains an iodine atom, potentially increasing its reactivity due to the larger atomic radius and lower bond dissociation energy.
2-(2-Bromoacetamide)-3-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar structure but with an acetyl group instead of a benzoyl group, which may influence its chemical properties and biological interactions.
Uniqueness
2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to the combination of its bromoacetamide and benzoyl functional groups, which confer distinct reactivity and biological activity. The presence of the bromoacetamide group allows for specific covalent interactions with biological targets, while the benzoyl group enhances its binding affinity and specificity.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, from medicinal chemistry to materials science.
Properties
CAS No. |
29462-27-9 |
---|---|
Molecular Formula |
C₁₇H₁₆BrNO₂S |
Molecular Weight |
378.28 |
Synonyms |
N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-bromoacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.